molecular formula C11H16O6 B3053382 Pentaerythritol diacrylate CAS No. 53417-29-1

Pentaerythritol diacrylate

Cat. No. B3053382
Key on ui cas rn: 53417-29-1
M. Wt: 244.24 g/mol
InChI Key: CQHKDHVZYZUZMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04921930

Procedure details

Into a two-liter flask equipped with an agitator, means for steam distillation, and a Claisen head with an efficient condenser was placed 664 g (2 moles) of 2-phenyl-5,5- bis(acryloyloxymethyl)-1,3-dioxane, two grams of 4-methoxyphenol and a hot solution of 8 grams of oxalic acid and 1.6 grams of potassium carbonate in 200 ml water. A slow stream of air was introduced into the steam inlet and the mixture stirred and warmed very slightly until the mixture appeared to be a homogeneous emulsion. Steam was then added to the air stream whereon benzaldehyde began to steam distill. It is desirable during the steam distillation that rapid stirring be maintained to provide intimate contact between the organic and aqueous layers in order to decrease the time required for hydrolysis as much as possible. After benzyaldehyde was no longer distilling, the still residue was cooled, saturated with sodium sulfate, filtered and extracted with ethyl acetate. The combined extracts were dried, preferably, by azeotropic distillation of water and ethyl acetate under reduced pressure. The 2,2-bis(acryloyloxymethyl)-1,3-propanediol obtained was a viscous, hydroscopic liquid. NMR spectroscopy confirmed the fact that no monol or triol was present in the product.
Name
2-phenyl-5,5- bis(acryloyloxymethyl)-1,3-dioxane
Quantity
664 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Quantity
1.6 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1(C2[O:12][CH2:11][C:10]([CH2:19][O:20][C:21](=[O:24])[CH:22]=[CH2:23])([CH2:13][O:14][C:15](=[O:18])[CH:16]=[CH2:17])[CH2:9][O:8]2)C=CC=CC=1.COC1C=CC(O)=CC=1.C(O)(=O)C(O)=O.C(=O)([O-])[O-].[K+].[K+].C(=O)C1C=CC=CC=1>O>[C:15]([O:14][CH2:13][C:10]([CH2:19][O:20][C:21](=[O:24])[CH:22]=[CH2:23])([CH2:9][OH:8])[CH2:11][OH:12])(=[O:18])[CH:16]=[CH2:17] |f:3.4.5|

Inputs

Step One
Name
2-phenyl-5,5- bis(acryloyloxymethyl)-1,3-dioxane
Quantity
664 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1OCC(CO1)(COC(C=C)=O)COC(C=C)=O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Step Three
Name
Quantity
8 g
Type
reactant
Smiles
C(C(=O)O)(=O)O
Step Four
Name
Quantity
1.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a two-liter flask equipped with an agitator
DISTILLATION
Type
DISTILLATION
Details
means for steam distillation
CUSTOM
Type
CUSTOM
Details
a Claisen head with an efficient condenser was placed
ADDITION
Type
ADDITION
Details
A slow stream of air was introduced into the steam inlet
TEMPERATURE
Type
TEMPERATURE
Details
warmed very slightly until the mixture
DISTILLATION
Type
DISTILLATION
Details
distill
DISTILLATION
Type
DISTILLATION
Details
It is desirable during the steam distillation
STIRRING
Type
STIRRING
Details
that rapid stirring
TEMPERATURE
Type
TEMPERATURE
Details
be maintained
CUSTOM
Type
CUSTOM
Details
to provide intimate contact between the organic and aqueous layers in order
CUSTOM
Type
CUSTOM
Details
required for hydrolysis as much as possible
DISTILLATION
Type
DISTILLATION
Details
After benzyaldehyde was no longer distilling
TEMPERATURE
Type
TEMPERATURE
Details
the still residue was cooled, saturated with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined extracts were dried
DISTILLATION
Type
DISTILLATION
Details
preferably, by azeotropic distillation of water and ethyl acetate under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OCC(CO)(CO)COC(C=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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